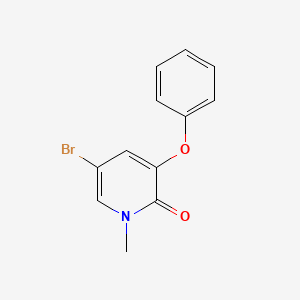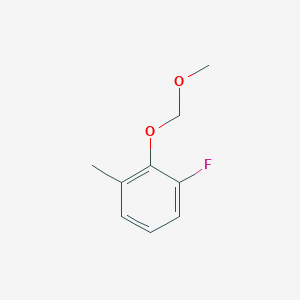![molecular formula C14H11IN2 B14777627 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at the 3-position and a p-tolyl group at the 5-position
Métodos De Preparación
The synthesis of 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pre-formed pyrrolo[2,3-b]pyridine scaffold. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The p-tolyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of p-toluene is coupled with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst .
Análisis De Reacciones Químicas
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The iodine atom makes the compound a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of protein-ligand interactions and as a probe in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The p-tolyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability .
Comparación Con Compuestos Similares
3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other iodinated pyrrolo[2,3-b]pyridine derivatives:
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the p-tolyl group, which may result in different biological activities and physical properties.
5-(p-Tolyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, affecting its reactivity in cross-coupling reactions.
3-Bromo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine: The bromine atom can be used in similar reactions but may exhibit different reactivity and selectivity compared to the iodine derivative.
Propiedades
Fórmula molecular |
C14H11IN2 |
|---|---|
Peso molecular |
334.15 g/mol |
Nombre IUPAC |
3-iodo-5-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-9-2-4-10(5-3-9)11-6-12-13(15)8-17-14(12)16-7-11/h2-8H,1H3,(H,16,17) |
Clave InChI |
HIQKYBYHFPAQIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(NC=C3I)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)






![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)

![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)

